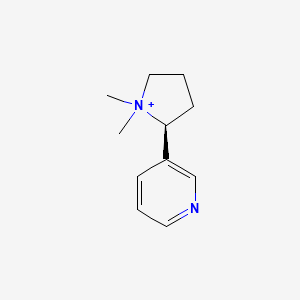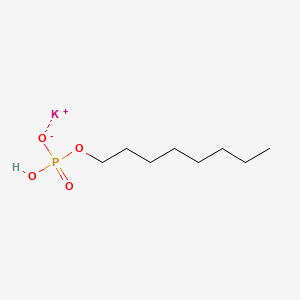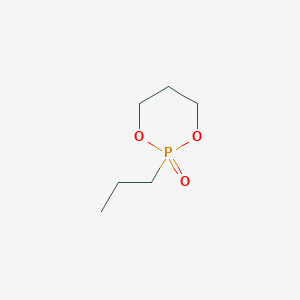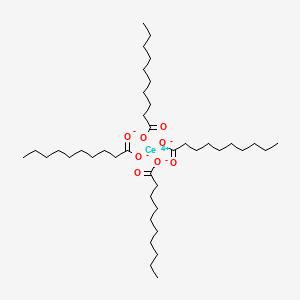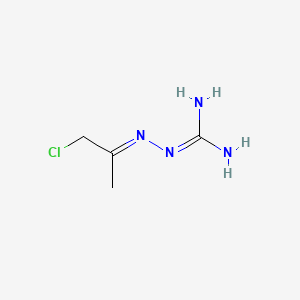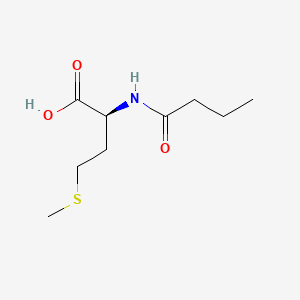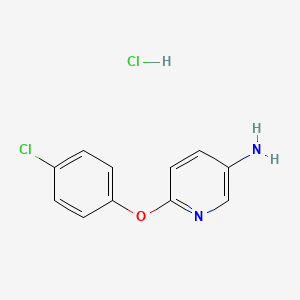
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride is a chemical compound with the molecular formula C11H9ClN2O·HCl It is a derivative of pyridine, substituted with a chlorophenoxy group at the 6-position and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 3-aminopyridine.
Formation of 4-Chlorophenoxy Intermediate: 4-chlorophenol is reacted with a suitable base (e.g., sodium hydroxide) to form the 4-chlorophenoxide ion, which is then reacted with 3-aminopyridine to form the 6-(4-chlorophenoxy)pyridin-3-amine intermediate.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 6-(4-chlorophenoxy)pyridin-3-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an amine or amide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amines or amides.
Coupling: Products include biaryl derivatives.
Applications De Recherche Scientifique
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group enhances its binding affinity, while the amine group facilitates interactions with biological macromolecules. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Bromophenoxy)pyridin-3-amine: Similar structure but with a bromine atom instead of chlorine.
6-(4-Methylphenoxy)pyridin-3-amine: Similar structure but with a methyl group instead of chlorine.
6-(4-Fluorophenoxy)pyridin-3-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties. These properties influence its reactivity and binding affinity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
31011-27-5 |
|---|---|
Formule moléculaire |
C11H10Cl2N2O |
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
6-(4-chlorophenoxy)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11;/h1-7H,13H2;1H |
Clé InChI |
BFWXEHXOTGNYCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=NC=C(C=C2)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


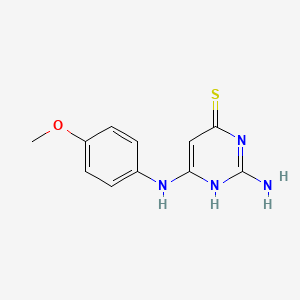
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
